

Crystal Structure Analysis of 2-Hydroxy-4-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-4-methylpyridine

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This technical guide provides an in-depth analysis of the crystal structure of **2-hydroxy-4-methylpyridine**, a molecule of interest in medicinal chemistry and materials science. This document summarizes key crystallographic data, details experimental protocols for structure determination, and presents visual representations of its chemical nature and the workflow for its analysis.

Core Data Presentation

The crystallographic data for **2-hydroxy-4-methylpyridine** is available through several entries in the Crystallography Open Database (COD). For the purpose of this guide, and due to the direct availability of detailed published data for a closely related analogue, the crystallographic parameters of 4-hydroxy-6-methylpyridin-2(1H)-one will be presented as a representative example of this class of compounds. The methodologies for obtaining such data are directly applicable to **2-hydroxy-4-methylpyridine**.

Table 1: Crystal Data and Structure Refinement for 4-hydroxy-6-methylpyridin-2(1H)-one[1][2]

Parameter	Value
Empirical Formula	C ₆ H ₇ NO ₂
Formula Weight	125.13
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	4.7082 (5)
b (Å)	12.2988 (8)
c (Å)	10.0418 (7)
β (°)	91.303 (7)
Volume (Å ³)	581.32 (8)
Z	4
Temperature (K)	298
Wavelength (Å)	0.71073 (Mo Kα)
Density (calculated) (Mg/m ³)	1.430
Absorption Coefficient (mm ⁻¹)	0.11
F(000)	264
Crystal Size (mm ³)	0.65 × 0.20 × 0.18
θ range for data collection (°)	2.5 to 27.5
Index ranges	-6 ≤ h ≤ 6, -15 ≤ k ≤ 15, -13 ≤ l ≤ 13
Reflections collected	2445
Independent reflections	1269 [R(int) = 0.024]
Completeness to θ = 27.50°	99.8 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1269 / 0 / 85

Goodness-of-fit on F^2	1.05
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.050$, $wR_2 = 0.134$
R indices (all data)	$R_1 = 0.069$, $wR_2 = 0.160$
Largest diff. peak and hole ($e.\text{\AA}^{-3}$)	0.23 and -0.22

Table 2: Selected Bond Lengths (\AA) for 4-hydroxy-6-methylpyridin-2(1H)-one[1][2]

Bond	Length (\AA)
O1—C2	1.251 (2)
O2—C4	1.345 (2)
N1—C2	1.374 (2)
N1—C6	1.381 (2)
C2—C3	1.432 (2)
C3—C4	1.365 (2)
C4—C5	1.417 (2)
C5—C6	1.347 (2)
C6—C7	1.491 (2)

Table 3: Selected Bond Angles ($^\circ$) for 4-hydroxy-6-methylpyridin-2(1H)-one[1][2]

Angle	Value (°)
C6—N1—C2	123.5 (1)
O1—C2—N1	121.2 (1)
O1—C2—C3	123.7 (1)
N1—C2—C3	115.1 (1)
C4—C3—C2	120.9 (1)
O2—C4—C3	118.0 (1)
O2—C4—C5	123.5 (1)
C3—C4—C5	118.5 (1)
C6—C5—C4	119.5 (1)
C5—C6—N1	122.4 (1)
C5—C6—C7	121.2 (1)
N1—C6—C7	116.4 (1)

Experimental Protocols

The following sections describe the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of pyridinone derivatives, adapted from the successful structure determination of 4-hydroxy-6-methylpyridin-2(1H)-one.^{[1][2]} These protocols are highly relevant for the study of **2-hydroxy-4-methylpyridine**.

Synthesis

The synthesis of the title compound's analogue involves the hydrolysis of a precursor. For instance, 4-hydroxy-6-methylpyridin-2(1H)-one can be synthesized by placing 10.0 g of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in 350 ml of 1 N hydrochloric acid.^[1] The mixture is stirred at reflux for 72 hours, during which the product precipitates as a white solid.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a saturated solution. For the analogue, 100 mg of 4-hydroxy-6-methylpyridin-2(1H)-one was dissolved in 10 ml of a methanol-diethylether mixture (1:1, v/v).[1] This solution is placed in a glass vial, and slow evaporation of the solvent yields crystals of suitable quality for X-ray analysis.

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. Data collection is typically performed at room temperature (e.g., 298 K) using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The collected diffraction data are processed to obtain the unit cell dimensions and integrated intensities. The structure is solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

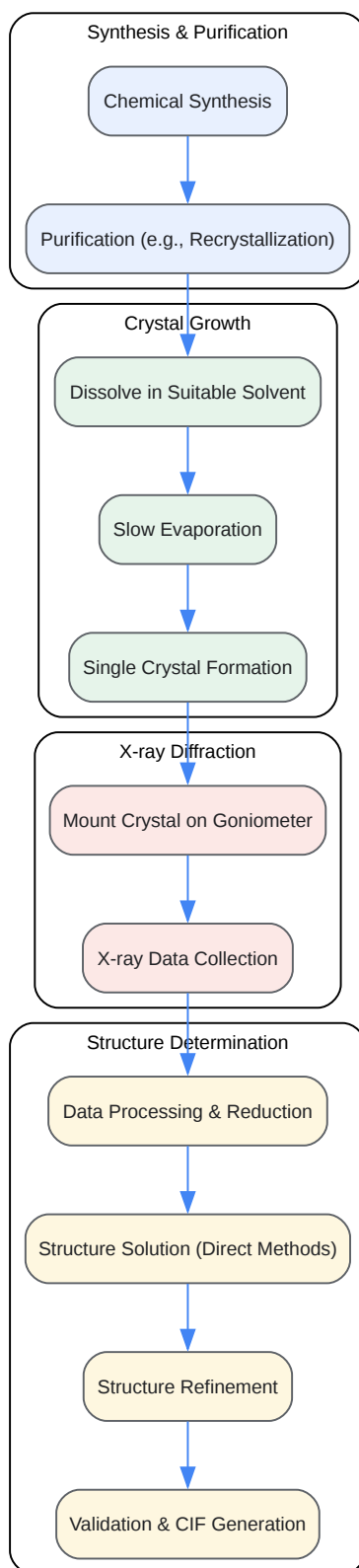
Tautomeric Relationship

2-Hydroxy-4-methylpyridine exists in a tautomeric equilibrium with its pyridone form, 4-methyl-1H-pyridin-2-one.[3] In the solid state, the pyridone tautomer is generally favored.

Caption: Tautomeric equilibrium of **2-hydroxy-4-methylpyridine**.

Experimental Workflow for Crystal Structure Analysis

The process of determining the crystal structure of a small organic molecule like **2-hydroxy-4-methylpyridine** follows a standardized workflow from synthesis to final structure validation.



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